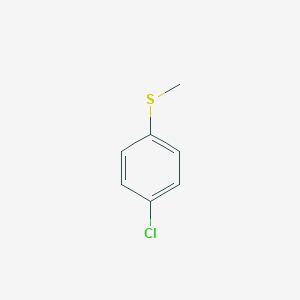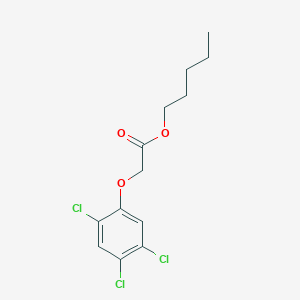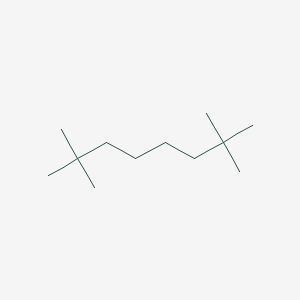
2,2,7,7-Tetramethyloctane
Overview
Description
2,2,7,7-Tetramethyloctane is a chemical compound with the molecular formula C12H26 . It has an average mass of 170.335 Da and a monoisotopic mass of 170.203445 Da .
Molecular Structure Analysis
The molecular structure of 2,2,7,7-Tetramethyloctane consists of 12 carbon atoms and 26 hydrogen atoms . The structure can be viewed as a 3D model or a 2D diagram .Physical And Chemical Properties Analysis
The boiling point of 2,2,7,7-Tetramethyloctane is approximately 459 K . Its fusion (melting) point is around 319 K .Scientific Research Applications
Synthesis and Characterization : The tetrahydrofuran tetrasolvated dimeric lithium dienolate derived from 2,2,7,7-tetramethyloctan-3,6-dione has been characterized in the solid state by X-ray diffraction analysis and in solution by diffusion NMR (Kagan et al., 2011).
Modeling Polymer Degradation : Tetramethyl 2,4,5,7-tetramethyloctane-2,4,5,7-tetracarboxylate, a model for poly(methyl methacrylate) chains with head-to-head units, was synthesized and characterized, providing insights into the thermal degradation of polymers (Fallon et al., 1987).
Electron Mobilities in Liquids : Studies on X-radiolysis free ion yields and electron mobilities in branched chain hydrocarbons, including 2,2,7,7-tetramethyloctane, have been conducted, contributing to understanding the effect of molecular structure in such substances (Dodelet & Freeman, 1972).
Alkylation Reactions in Organic Chemistry : The reactions of 2-chloromercurifuran with t-butyl bromide, producing compounds including 2,2,7,7-tetramethyloctane-3,6-dione, have been studied to understand alkylation reactions in organic chemistry (Brown & Wright, 1957).
Radiation Dosimetry : Isooctane, a compound related to 2,2,7,7-tetramethyloctane, has been used in studies exploring its application as a sensitive medium in parallel-plate ionization chambers for high precision radiotherapy dosimetry (Wickman & Nystrom, 1992).
Microwave-Assisted Organic Synthesis : Palladium complexes of 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane, which relates to the tetramethyl series, have been used in microwave-assisted organic synthesis to prepare substituted flavones (Awuah & Capretta, 2009).
properties
IUPAC Name |
2,2,7,7-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFNKONEPLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147911 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7,7-Tetramethyloctane | |
CAS RN |
1071-31-4 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



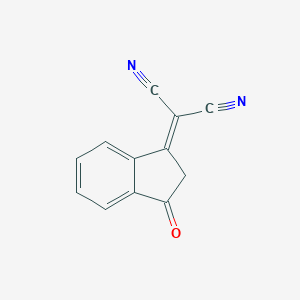
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
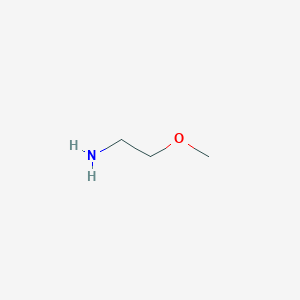
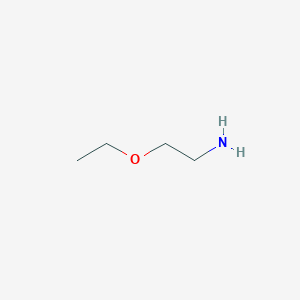
![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)


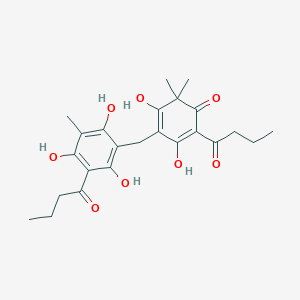
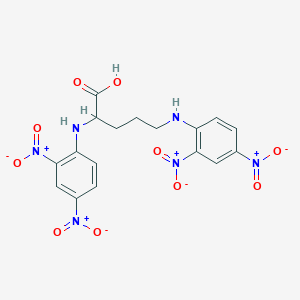
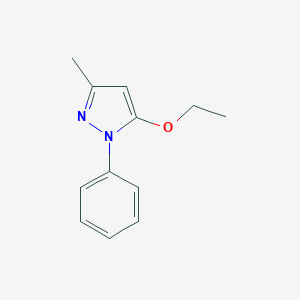
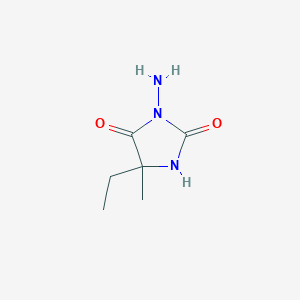
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)
